molecular formula C24H18ClN3O4 B2814160 Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 932452-71-6

Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2814160
CAS No.: 932452-71-6
M. Wt: 447.88
InChI Key: GQRHNNHTAQKEQI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic quinazolinone derivative characterized by a chloro-substituted quinazolinone core linked via an acetamido bridge to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 2-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c1-32-23(30)17-9-5-6-10-19(17)26-21(29)14-28-20-12-11-16(25)13-18(20)22(27-24(28)31)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHNNHTAQKEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as triethylamine (TEA)

Major Products Formed

    Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups

    Reduction: Alcohol derivatives of the original compound

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (Pharmacopeial Forum 2008 and 2017) focuses on structurally complex cephalosporins and thiadiazole-containing compounds, none of which share the quinazolinone scaffold of the target molecule. For example:

  • describes cephalosporin derivatives with aminothiazolyl and methoxyimino groups, which are β-lactam antibiotics targeting bacterial cell wall synthesis. These compounds (e.g., the (6R,7R)-configured cephalosporins) are unrelated to quinazolinones in both structure and mechanism .
  • lists thiadiazole-thiazine carboxylic acids with tetrazole and carboxy groups, which are structurally distinct from the target compound. These molecules likely function as enzyme inhibitors or metallo-β-lactamase antagonists due to their thiadiazole and tetrazole moieties .

Key Structural and Functional Differences:

Feature Target Quinazolinone Compound Cephalosporins () Thiadiazole-Thiazines ()
Core Structure Quinazolinone with chloro and phenyl groups β-lactam ring with bicyclic systems Thiadiazole-thiazine fused system
Functional Groups Acetamido linker, methyl benzoate Methoxyimino, aminothiazolyl Tetrazole, carboxy, thiadiazolylthio
Potential Activity Kinase inhibition (hypothesized) Antibacterial (β-lactam activity) Enzyme inhibition (e.g., metallo-β-lactamase)
Pharmacopeial Relevance Not listed in provided evidence Standardized in pharmacopeial monographs Under pharmacopeial evaluation

Limitations of Available Evidence

The compounds cited in the evidence differ fundamentally in structure, biological targets, and applications. For a meaningful comparison, studies on quinazolinone derivatives with similar substituents (e.g., 4-phenyl-1,2-dihydroquinazolin-2-one analogs) would be required, but such data are absent here.

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